molecular formula C20H18N2O5 B2790794 5-((3-methoxybenzyl)oxy)-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyran-2-carboxamide CAS No. 1021024-62-3

5-((3-methoxybenzyl)oxy)-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyran-2-carboxamide

Cat. No.: B2790794
CAS No.: 1021024-62-3
M. Wt: 366.373
InChI Key: HJNKQGKUCNUUMO-UHFFFAOYSA-N
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Description

5-((3-methoxybenzyl)oxy)-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyran-2-carboxamide is a complex organic compound that features a pyran ring, a pyridine moiety, and a methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-methoxybenzyl)oxy)-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

5-((3-methoxybenzyl)oxy)-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyran-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

5-((3-methoxybenzyl)oxy)-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-((3-methoxybenzyl)oxy)-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine moiety can participate in hydrogen bonding and π-π interactions, while the methoxybenzyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Properties

IUPAC Name

5-[(3-methoxyphenyl)methoxy]-4-oxo-N-(pyridin-2-ylmethyl)pyran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c1-25-16-7-4-5-14(9-16)12-26-19-13-27-18(10-17(19)23)20(24)22-11-15-6-2-3-8-21-15/h2-10,13H,11-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJNKQGKUCNUUMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)COC2=COC(=CC2=O)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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